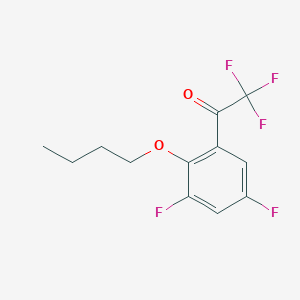

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone

Description

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a 2-butoxy-3,5-difluorophenyl ring. This structure combines electron-withdrawing fluorine atoms and a bulky butoxy substituent, which influence its electronic and steric properties. Such compounds are often explored in medicinal chemistry and materials science due to fluorine’s ability to enhance metabolic stability, bioavailability, and binding affinity .

Properties

IUPAC Name |

1-(2-butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F5O2/c1-2-3-4-19-10-8(11(18)12(15,16)17)5-7(13)6-9(10)14/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJJQYGJULICFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-butoxy-3,5-difluorobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl group and the aromatic ring play crucial roles in its reactivity and interactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone with structurally related trifluoroacetophenone derivatives, focusing on substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic substitutions . Amino groups (e.g., -NH₂) introduce hydrogen-bonding capability, critical for enzyme inhibition or receptor binding .

Physicochemical Properties: Melting points vary significantly: 72–76°C for the dimethylamino derivative vs.

Drug Intermediates: Chloro- and bromo-substituted analogs are used in synthesizing varénicline and other pharmaceuticals .

Research Findings and Trends

- Fluorine’s Role : Fluorination at the phenyl ring or trifluoroacetyl group enhances lipid solubility and resistance to oxidation, making these compounds valuable in CNS drug development .

- Safety Profiles : Compounds with multiple halogens (e.g., Cl, F) often require stringent handling due to toxicity risks (e.g., GHS hazard codes: H315, H319) .

- Synthetic Utility : The Williamson ether synthesis is a common route for introducing alkoxy groups (e.g., butoxy) into similar structures .

Biological Activity

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₂H₁₂F₄O₂

- Molecular Weight : 264.22 g/mol

- CAS Number : 1443352-89-3

Research indicates that fluorinated compounds like this compound may exhibit significant biological activity through various mechanisms, particularly in enzyme inhibition.

Acetylcholinesterase Inhibition

One of the notable activities of related trifluoroethanones is their inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that certain derivatives can act as slow-binding inhibitors of AChE:

- Kinetic Studies : Kinetic analysis revealed a slow onset of inhibition with a steady state established within approximately 35 minutes. The inhibition constant () for some derivatives has been reported in the femtomolar range, indicating potent inhibitory effects .

- Mechanism : The binding process involves initial reversible interactions followed by a slow acylation step leading to a covalent bond with the active site serine residue of AChE .

Pharmacological Effects

This compound's biological effects extend beyond AChE inhibition. Its structural characteristics suggest potential applications in various therapeutic areas:

- Neuroprotective Effects : By inhibiting AChE, this compound may contribute to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function and providing neuroprotective benefits in neurodegenerative diseases .

- Anti-inflammatory Activity : Some studies suggest that fluorinated compounds can modulate inflammatory pathways. While specific data on this compound is limited, related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity and potential applications of this compound and its analogs.

Study 1: Inhibition Kinetics of AChE

In a detailed kinetic study involving human recombinant AChE:

- The compound was tested at varying concentrations (0.1 to 50 nM) with acetylthiocholine as a substrate.

- Results indicated a slow-binding inhibition profile characterized by an initial fast phase followed by a slower onset before reaching equilibrium .

Study 2: Molecular Docking Simulations

Molecular docking simulations have provided insights into the binding interactions between the compound and AChE:

- Docking studies suggested that the compound binds preferentially to the peripheral anionic site before transitioning to the catalytic site.

- This mechanism aligns with its classification as a transition-state analogue inhibitor .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.